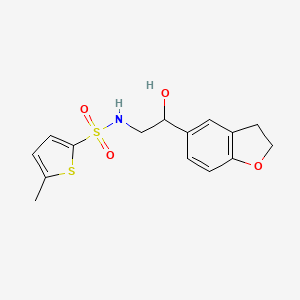

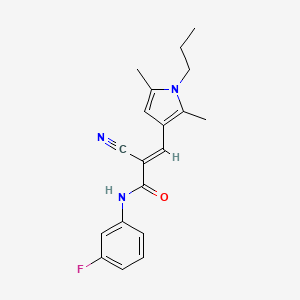

N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3,4-diethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and related analogues, as described in the first paper, involves a microwave-accelerated condensation and Dimroth rearrangement. Starting anilines are reacted with N'-(2-cyanoaryl)-N,N-dimethylformimidamides, which are obtained by reacting thiophene precursors with dimethylformamide dimethylacetal. This method provides rapid access to a library of compounds with potential as Ser/Thr kinase inhibitors .

Molecular Structure Analysis

In the second paper, the molecular structure of a related compound, N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide, was thoroughly characterized using various spectroscopic techniques. Density Functional Theory (DFT) was employed to explore the conformational space of the molecule, identifying the most stable conformer. The study also included vibrational analysis through IR and Raman spectroscopy, NMR analysis, and investigation of hydrogen bonding via Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The third paper details the chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives. Starting from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a series of reactions including hydrolysis, acetylation, and further condensation with various reagents such as hydroxylamine hydrochloride, urea, and thiourea, lead to the formation of the target pyrazolo[3,4-d]pyrimidin-4-ones. Additionally, the coupling of aminopyrazolo[3,4-d]pyrimidine with aromatic aldehydes yielded a series of benzylideneamino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and the interactions present within them. The DFT analysis provides insights into the electronic properties, such as the distribution of electron density and the potential energy associated with different conformations. The vibrational spectra offer information on the molecular vibrations and the presence of functional groups. NMR and IR/Raman spectroscopy provide detailed information on the chemical environment of the atoms within the molecules, which is crucial for understanding their reactivity and interactions with biological targets .

Relevant Case Studies

The compounds synthesized in these studies were evaluated for their biological activity. The first paper reports the inhibitory potency of the synthesized compounds against five protein kinases, with some showing promise as inhibitors of CK1 and CLK1 kinases . The third paper presents an evaluation of the antitumor activity of the new pyrazolo[3,4-d]pyrimidin-4-one derivatives on the MCF-7 human breast adenocarcinoma cell line, with one compound exhibiting significant inhibitory activity . These case studies highlight the potential therapeutic applications of the synthesized compounds and provide a foundation for further drug development.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

One study reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their anticancer activity. The derivatives showed potent inhibitory activity against human breast adenocarcinoma cell lines, indicating the compound's potential as a basis for developing anticancer agents (Khaled R. A. Abdellatif et al., 2014).

Anti-Inflammatory and Analgesic Agents

Another research synthesized novel derivatives from visnaginone and khellinone, displaying significant anti-inflammatory and analgesic activities. These findings suggest the compound's derivatives could serve as starting points for developing new therapeutic agents targeting inflammation and pain (A. Abu‐Hashem et al., 2020).

Antimicrobial Properties

Derivatives incorporating the thiazole ring were synthesized and showed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the potential of the compound and its derivatives for developing new antimicrobial agents (N. Desai et al., 2013).

Anti-Parasite Activity

Research on novel iodotyramides, related derivatives, demonstrated significant activity against protozoan parasites such as Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi without exhibiting toxicity to human red blood cells. This highlights the compound's derivatives as potential antiparasitic agents (Manuel Pastrana Restrepo et al., 2018).

Molecular Interactions and Structural Analysis

Studies also focused on the molecular interactions and structural analysis of related compounds, providing insights into the compound's chemical behavior and potential for further modification to enhance its biological activities (Sedat Karabulut et al., 2014).

Propiedades

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-3,4-diethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4S/c1-5-32-18-10-9-16(12-19(18)33-6-2)23(31)26-21-13-17(20-8-7-11-34-20)28-29(21)24-25-15(4)14(3)22(30)27-24/h7-13H,5-6H2,1-4H3,(H,26,31)(H,25,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTSJVSNRXMVOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C4=CC=CS4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135881070 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[4-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2543609.png)

![N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B2543610.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2543613.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)

![3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2543622.png)